molecular formula C7H9N5O B6602721 6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 957719-42-5

6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B6602721
CAS RN: 957719-42-5
M. Wt: 179.18 g/mol
InChI Key: UTZKRUPPJWPUIH-UHFFFAOYSA-N
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Description

The compound “6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to exist in many naturally occurring molecules such as hormones, antibiotics, and are very significant in our lives because of their existence in many naturally occurring molecules .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the condensation of amines with carboxylic acids or their derivatives . For instance, the multicomponent reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with arylamines and aldehydes in a ratio of 1:1:2 yielded the respective 5,6,7-trisubstituted-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques . For instance, UV absorption spectroscopy and HPLC analyses under acidic conditions can be used to observe changes in the maximum absorption wavelength due to protonation-induced hydrolysis .


Chemical Reactions Analysis

Pyrimidine derivatives are known to undergo various chemical reactions. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Physical And Chemical Properties Analysis

Physical properties of pyrimidine derivatives include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 6-(Aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one are believed to be Cyclin-dependent kinases (CDKs) . CDKs are a family of enzymes that play a crucial role in cell cycle regulation and proliferation . They are involved in the control of the cell cycle, but are overexpressed or overactive in many cancer cells .

Mode of Action

This compound interacts with its targets, the CDKs, by inhibiting their enzymatic activity . CDK enzymatic regulation requires the binding of catalytic subunits (CDK1–CDK8) with regulatory subunits (cyclin A–cyclin H) to give a fully active complex (CDK-cyclin), which is necessary for phosphorylation of key proteins that regulate the progression through the cell cycle . The compound acts as a CDK inhibitor, disrupting this process and thus inhibiting cell proliferation .

Biochemical Pathways

The compound affects the biochemical pathways associated with cell cycle regulation and proliferation . By inhibiting CDKs, it disrupts the normal progression of the cell cycle, leading to a halt in cell division and proliferation . This can have downstream effects on various cellular processes, including DNA replication, transcription, and protein synthesis .

Pharmacokinetics

Similar compounds have been shown to exhibit good pharmacokinetic properties . These include absorption, distribution, metabolism, and excretion (ADME) properties that contribute to their bioavailability and efficacy

Result of Action

The result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells that overexpress or have overactive CDKs . This can lead to a reduction in tumor growth and size . In vitro studies have shown that some compounds with similar structures have potent anti-cancer effects, with IC50 values lower than that of standard treatments .

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives depend on their specific chemical structure and properties. Some pyrimidine derivatives may be hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Future research on pyrimidine derivatives could focus on developing new synthetic methods, exploring their biological activities, and designing novel pyrimidine-based drugs . The pyrimidine ring and its fused derivatives have been shown to exhibit a wide range of biological activities, making them promising candidates for future drug design .

properties

IUPAC Name

6-(aminomethyl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-12-6-4(3-9-12)7(13)11-5(2-8)10-6/h3H,2,8H2,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZKRUPPJWPUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

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